molecular formula C11H18N2 B1517913 2-(Decahydroquinolin-1-yl)acetonitrile CAS No. 1215956-88-9

2-(Decahydroquinolin-1-yl)acetonitrile

Cat. No. B1517913
M. Wt: 178.27 g/mol
InChI Key: BLOIDUVEBKSVSL-UHFFFAOYSA-N
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Description

2-(Decahydroquinolin-1-yl)acetonitrile, also known as DHQ-1, is a derivative of tetrahydroisoquinoline. It is an off-white crystalline powder with a molecular weight of 178.28 . The IUPAC name for this compound is octahydro-1 (2H)-quinolinylacetonitrile .


Molecular Structure Analysis

The InChI code for 2-(Decahydroquinolin-1-yl)acetonitrile is 1S/C11H18N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-6,8-9H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(Decahydroquinolin-1-yl)acetonitrile is an off-white crystalline powder. It has a molecular weight of 178.28 .

Scientific Research Applications

Synthesis and Reactivity

The compound 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, a related chemical, has been synthesized using the Bischler-Napieralski method. Its reactivity has been explored with various hydrazonoyl halides to form pyrrolo[2,1-a]isoquinoline derivatives, which are structurally established through analytical and spectroscopic data, including X-ray crystallography (Awad et al., 2001).

Photochemistry and Photoreactivity

A study on 8-Hydroxy-5-nitroquinoline, a compound with a similar structure, in acetonitrile has been conducted. This research investigates its photosensitivity and photochemistry using transient absorption and time-resolved resonance Raman spectroscopies. The study provides insights into the short-lived intermediates during photoreaction and excited state proton transfer (Wang et al., 2022).

Synthesis of Quinoline Derivatives

Research on the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, another related compound, demonstrates the reactivity of this class of compounds towards various reagents, contributing to the formation of antimicrobial derivatives (Elkholy & Morsy, 2006).

Optical Properties in Organoboron Complexes

A study involving 2-(4-phenylquinolin-2-yl)phenol derivatives, complexed with boron trifluoride, delves into the optical properties of these compounds. This research is significant for understanding the fluorescence and electrochemical properties of organoboron complexes related to quinoline structures (Balijapalli & Kulathu Iyer, 2015).

Redox Reactions

Investigations into the redox reactions of dihydronicotinamides in acetonitrile provide insights into the electron transfer mechanisms in compounds structurally similar to 2-(Decahydroquinolin-1-yl)acetonitrile (Powell & Bruice, 1982).

Antimicrobial and Antifungal Activities

Synthesized [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles show antimicrobial and antifungal activities, highlighting the potential of quinoline derivatives in medicinal chemistry (Surikova, Mikhailovskii & Odegova, 2015).

properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOIDUVEBKSVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Decahydroquinolin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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